4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine

Catalog No.
S14879581
CAS No.
114078-84-1
M.F
C5H8BrN3
M. Wt
190.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine

CAS Number

114078-84-1

Product Name

4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine

IUPAC Name

4-bromo-3,5-dimethylpyrazol-1-amine

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

InChI

InChI=1S/C5H8BrN3/c1-3-5(6)4(2)9(7)8-3/h7H2,1-2H3

InChI Key

NOZRLYXICHCXGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1N)C)Br

4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine is a chemical compound with the molecular formula C5H7BrN2C_5H_7BrN_2 and a molecular weight of approximately 175.03 g/mol. It is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of bromine at the fourth position and two methyl groups at the third and fifth positions of the pyrazole ring contributes to its unique properties. The compound appears as a white to light yellow crystalline powder, with a melting point ranging from 123 to 125 °C .

Typical of halogenated compounds and amines:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions. For example, treatment with sodium hydroxide can lead to the formation of corresponding alcohols or amines through nucleophilic substitution.
  • Coupling Reactions: It can undergo coupling reactions with aryl halides or other electrophiles, forming new carbon-carbon bonds.
  • Dehydrohalogenation: Under basic conditions, it may also undergo elimination reactions, leading to the formation of alkenes.

These reactions highlight the versatility of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine in organic synthesis.

The biological activity of pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine, has been extensively studied due to their potential pharmacological properties. Some notable activities include:

  • Antimicrobial Activity: Pyrazole derivatives have shown significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Certain compounds in this class exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Anticancer Properties: Research indicates that some pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine typically involves several steps:

  • Preparation of 3,5-Dimethylpyrazole: This can be achieved through cyclization reactions involving hydrazine and appropriate carbonyl compounds.
  • Bromination: The resulting 3,5-dimethylpyrazole can be brominated at the fourth position using bromine or brominating agents like N-bromosuccinimide in a suitable solvent.
  • Amine Formation: The final step involves functionalizing the compound with an amine group through nucleophilic substitution or direct amination techniques .

4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals, such as herbicides or fungicides.
  • Material Science: Its unique properties allow it to be explored in developing new materials or as a ligand in coordination chemistry .

Interaction studies involving 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine have focused on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against bacterial strains or cancer cell lines.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound .

Several compounds share structural similarities with 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-methylpyrazoleBromine at position 4; one methyl groupLess steric hindrance compared to 4-Bromo-3,5-dimethyl
3,5-DimethylpyrazoleNo halogen substituentLacks bromine; serves as a precursor
4-Nitro-3,5-dimethylpyrazoleNitro group at position 4Exhibits different biological activity due to nitro group
4-Bromo-3-nitro-pyrazoleNitro group at position 3Different reactivity due to nitro substitution

These compounds illustrate the diversity within the pyrazole family and highlight how variations in substituents can influence their chemical behavior and biological activity .

Pyrazole derivatives occupy a central position in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine framework exemplifies this utility, offering a platform for functionalization at the 1-amino, 4-bromo, and 3,5-dimethyl positions. Recent studies demonstrate that pyrazole-based compounds inhibit key enzymatic targets, such as tubulin polymerization and kinase activity, by leveraging their planar aromatic structure for π-π stacking interactions.

The molecular architecture of 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine enables regioselective modifications. For instance, the bromine atom at position 4 facilitates cross-coupling reactions, while the methyl groups at positions 3 and 5 enhance metabolic stability by reducing oxidative degradation. A comparative analysis of pyrazole derivatives reveals that methylation at these positions increases lipophilicity (LogP = 2.25), improving membrane permeability in cellular assays.

Table 1: Key Molecular Properties of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine

PropertyValueSource
Molecular FormulaC₆H₉BrN₃
Molecular Weight203.06 g/mol
LogP2.25
Hydrogen Bond Acceptors3

Strategic Importance of Bromine and Methyl Substituents in Bioactive Molecule Design

The bromine substituent at position 4 serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkynyl groups. This reactivity is critical for generating compound libraries via Suzuki-Miyaura or Buchwald-Hartwig couplings, as demonstrated in the synthesis of kinase inhibitors. The methyl groups at positions 3 and 5 exert dual effects:

  • Steric Shielding: The 3,5-dimethyl configuration prevents unwanted nucleophilic attacks at adjacent positions, stabilizing the pyrazole core under acidic conditions.
  • Electronic Modulation: Methyl groups donate electron density via hyperconjugation, increasing the electron density at the 1-amino group and enhancing hydrogen-bonding capacity with biological targets.

Table 2: Synthetic Applications of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine

Reaction TypeReagents/ConditionsProduct Application
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFArylpyrazole anticancer agents
Nucleophilic SubstitutionKOH, ethanol, 80°CThiazoline antifungals
Reductive AminationNaBH₃CN, MeOHKinase inhibitor precursors

The bromine atom’s polarizability also enhances binding affinity in hydrophobic protein pockets, as observed in molecular docking studies with tubulin (binding energy: -9.2 kcal/mol). Meanwhile, methylation improves oral bioavailability by reducing first-pass metabolism, a property leveraged in prodrug designs.

The synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine represents a significant challenge in heterocyclic chemistry due to the requirement for selective functionalization at multiple positions of the pyrazole ring [1] [2]. This compound, characterized by the presence of bromine at the 4-position, methyl groups at the 3- and 5-positions, and an amino group at the 1-position, requires sophisticated synthetic approaches that can achieve regioselective substitution while maintaining structural integrity [3] .

Traditional Multi-Step Alkylation and Amination Strategies

Traditional synthetic approaches to 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine typically involve multi-step sequences that proceed through intermediate pyrazole derivatives [5] [2]. The most common strategy begins with the preparation of 3,5-dimethylpyrazole as a foundational intermediate, followed by selective bromination at the 4-position and subsequent amination at the nitrogen-1 position [6] [3].

The initial synthesis of 3,5-dimethylpyrazole can be accomplished through the classical Knorr pyrazole synthesis, which involves the condensation of hydrazine sulfate with acetylacetone under acidic conditions [6] [7]. This reaction proceeds via an acid-catalyzed mechanism where the dicarbonyl compound is attacked by hydrazine to produce an imine intermediate, followed by cyclization to form the pyrazole ring [7] [8]. The mechanism involves deprotonation of the acid by the dicarbonyl compound, subsequent nucleophilic attack by hydrazine, and formation of a second imine through attack of the second nitrogen on the remaining carbonyl group [7] [9].

Bromination of the resulting 3,5-dimethylpyrazole at the 4-position can be achieved using various brominating agents, with N-bromosuccinimide being particularly effective under controlled conditions [10] [3]. The bromination reaction typically requires careful optimization of reaction conditions to ensure selective substitution at the desired position while avoiding over-bromination or undesired side reactions [10] [11].

Optimization of Nucleophilic Substitution Parameters

The optimization of nucleophilic substitution parameters for the synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine involves careful consideration of multiple factors including solvent selection, temperature control, and reagent stoichiometry [12] [13]. Research has demonstrated that the choice of base is critical for achieving high regioselectivity in pyrazole alkylation reactions [12] [13].

Studies investigating the nucleophilic substitution of pyrazole derivatives have shown that potassium carbonate in dimethyl sulfoxide provides optimal conditions for achieving high conversion rates and excellent regioselectivity [12]. The reaction mechanism follows a nucleophilic aromatic substitution pathway, with the electron-deficient pyrazole ring facilitating nucleophilic attack at the nitrogen-1 position [14] [12].

Table 1: Optimization Parameters for Nucleophilic Substitution of Brominated Pyrazoles

ParameterOptimal ConditionYield (%)Regioselectivity
BasePotassium carbonate85-95>95% N1
SolventDimethyl sulfoxide90-98>90% N1
Temperature60-80°C85-92>85% N1
Reaction Time4-8 hours80-95>90% N1
Nucleophile Excess1.2-1.5 equiv88-94>92% N1

The mechanism of nucleophilic substitution at the pyrazole nitrogen involves initial deprotonation of the pyrazole ring by the base, followed by nucleophilic attack of the resulting anion on the electrophilic center [15]. Computational studies have revealed that the activation energy for nucleophilic substitution at the nitrogen-1 position is significantly lower than at the nitrogen-2 position, explaining the observed regioselectivity [15].

Temperature optimization studies have demonstrated that reactions conducted at 60-80°C provide the best balance between reaction rate and product selectivity [13] [16]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition products and reduced yields [13] [16].

The choice of nucleophile also significantly impacts the reaction outcome, with primary amines showing higher reactivity than secondary amines due to reduced steric hindrance [17]. The reaction proceeds through a two-step mechanism involving initial nucleophilic attack followed by elimination of the leaving group [17].

Table 2: Comparative Analysis of Nucleophilic Substitution Conditions

Nucleophile TypeReaction Time (h)Temperature (°C)Yield (%)Selectivity (%)
Primary aliphatic amines4-660-7085-95>95
Primary aromatic amines6-870-8080-90>90
Secondary aliphatic amines8-1280-9070-85>85
Ammonia2-450-6088-96>98

Solvent effects play a crucial role in determining reaction efficiency and selectivity [12] [13]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide superior results compared to protic solvents, which can interfere with the nucleophilic substitution mechanism through hydrogen bonding interactions [12] [13].

The optimization of reaction stoichiometry has revealed that using a slight excess of the nucleophile (1.2-1.5 equivalents) provides optimal results while minimizing side reactions [12] [13]. Higher excesses can lead to over-alkylation or formation of undesired byproducts, while insufficient nucleophile results in incomplete conversion [12] [13].

Recent advances in flow chemistry have demonstrated improved control over reaction parameters and enhanced reproducibility for nucleophilic substitution reactions of brominated pyrazoles [18] [19]. Continuous flow conditions allow for precise temperature control and rapid mixing, leading to improved yields and reduced reaction times compared to traditional batch processes [18] [19].

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.99016 g/mol

Monoisotopic Mass

188.99016 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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